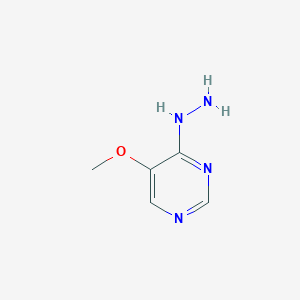

4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

Description

Chemical Identity and Nomenclature

4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is systematically identified through multiple nomenclature conventions, reflecting its complex structural features and tautomeric nature. The compound bears the Chemical Abstracts Service registry number 99419-06-4 and is catalogued under the Molecular Design Limited number MFCD18828116. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is properly designated as 4-hydrazino-5-methoxypyrimidine, emphasizing the hydrazino functionality at the 4-position and the methoxy group at the 5-position of the pyrimidine ring. Alternative nomenclature forms include this compound and (5-methoxy-pyrimidin-4-yl)-hydrazine, each highlighting different aspects of the molecular structure. The Simplified Molecular Input Line Entry System representation of COc1c[nH]cnc1=NN provides a concise encoding of the compound's connectivity pattern. This nomenclature diversity reflects the compound's ability to exist in multiple tautomeric forms, with different naming conventions emphasizing either the hydrazino or hydrazono character of the nitrogen-nitrogen functionality.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 99419-06-4 |

| Molecular Design Limited Number | MFCD18828116 |

| Molecular Formula | C5H8N4O |

| Molecular Weight | 140.14 g/mol |

| International Union of Pure and Applied Chemistry Name | 4-hydrazino-5-methoxypyrimidine |

| Simplified Molecular Input Line Entry System | COc1c[nH]cnc1=NN |

Historical Context in Heterocyclic Chemistry

The development of dihydropyrimidine chemistry traces its origins to the foundational work of nineteenth-century organic chemists who first explored the synthesis and properties of pyrimidine-containing compounds. Although pyrimidine derivatives such as alloxan were known in the early 19th century, systematic laboratory synthesis of pyrimidine compounds was not achieved until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. The systematic study of pyrimidines began in earnest in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines and first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was subsequently prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This historical progression established the foundation for understanding pyrimidine ring systems and their chemical behavior. The specific development of hydrazono-substituted pyrimidines emerged much later as part of the broader exploration of nitrogen-containing heterocycles and their potential pharmaceutical applications. The recognition that pyrimidine ring systems exhibit complex tautomeric behavior, particularly involving keto-enol equilibria, became a central theme in twentieth-century heterocyclic chemistry research.

Significance in Pyrimidine Derivative Research

This compound occupies a position of particular significance within contemporary pyrimidine derivative research due to its unique combination of structural features and potential biological activities. The compound exemplifies the modern approach to heterocyclic drug discovery, where specific functional group modifications are designed to enhance biological activity and selectivity. Recent advances in pyrimidine-based drug development have demonstrated the therapeutic potential of various pyrimidine derivatives, including their applications as anti-infectives, anticancer agents, and enzyme inhibitors. The hydrazono functionality present in this compound is particularly noteworthy, as hydrazones exhibit a wide range of diverse biological activities and have been incorporated into numerous pharmaceutical compounds. The methoxy substituent at the 5-position provides additional opportunities for structure-activity relationship studies and may influence the compound's pharmacokinetic properties. Research investigations have revealed that compounds bearing similar structural motifs can function as dual kinases and P-glycoprotein inhibitors, suggesting potential applications in overcoming drug resistance mechanisms. The tautomeric nature of this compound adds another layer of complexity to its research significance, as different tautomeric forms may exhibit distinct biological activities and binding affinities to target proteins.

Basic Structural Characteristics and Tautomeric Forms

The structural architecture of this compound is characterized by a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 3 positions, consistent with the fundamental pyrimidine framework. The compound's structure is distinguished by the presence of a hydrazono group (=N-NH2) at the 4-position and a methoxy group (-OCH3) at the 5-position of the dihydropyrimidine ring. This substitution pattern creates a unique electronic environment that significantly influences the compound's chemical and biological properties. The presence of the hydrazono functionality introduces the possibility of multiple tautomeric forms, a characteristic that has been extensively studied in related pyrimidine systems. Research has demonstrated that 4-pyrimidinone compounds are prone to tautomerization between keto and alcohol structures due to the instability of the carbonyl group in the molecule. In the case of this compound, the tautomeric equilibrium can involve interconversion between the hydrazono form (=N-NH2) and alternative configurations. Studies of similar dihydropyrimidine systems have revealed that amino dihydropyrimidine analogs can exist as mixtures of guanidine tautomers, with the relative populations being dependent on temperature and solvent conditions. The methoxy substituent at the 5-position may participate in intramolecular hydrogen bonding interactions that stabilize specific tautomeric forms and influence the overall conformational preferences of the molecule.

Table 2: Structural and Tautomeric Characteristics

| Structural Feature | Description |

|---|---|

| Ring System | Six-membered dihydropyrimidine |

| Nitrogen Positions | 1 and 3 in pyrimidine ring |

| Hydrazono Position | 4-position (=N-NH2) |

| Methoxy Position | 5-position (-OCH3) |

| Tautomeric Forms | Multiple equilibria involving hydrazono/hydrazino interchange |

| Electronic Environment | Influenced by nitrogen heteroatoms and substituent effects |

| Hydrogen Bonding | Potential intramolecular interactions involving methoxy and hydrazono groups |

Properties

IUPAC Name |

(5-methoxypyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-10-4-2-7-3-8-5(4)9-6/h2-3H,6H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJFLTBQJYNGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CN=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547617 | |

| Record name | 4-Hydrazinyl-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99419-06-4 | |

| Record name | 4-Hydrazinyl-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approaches to Dihydropyrimidines

Dihydropyrimidines are commonly synthesized via the Biginelli reaction , a three-component condensation involving:

- An aldehyde,

- A β-ketoester (e.g., ethyl acetoacetate),

- Urea or thiourea.

This reaction is typically catalyzed by acids such as concentrated hydrochloric acid or p-toluenesulfonic acid under reflux conditions in solvents like ethanol or dichloromethane.

Key points from Biginelli-type synthesis:

- The reaction proceeds under mild acidic conditions.

- Yields are generally good to excellent.

- Reaction times vary from 1 hour to several hours depending on catalyst and conditions.

- The product is often purified by recrystallization from ethanol.

Specific Preparation of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

The preparation of the hydrazono derivative at the 4-position of 5-methoxy-1,4-dihydropyrimidine involves a two-step process:

Step 1: Synthesis of 5-Methoxy-1,4-dihydropyrimidine Core

- Starting from 4-methoxybenzaldehyde , urea , and ethyl acetoacetate , the Biginelli reaction is performed.

- The mixture is refluxed at around 80 °C for about 1 hour under acidic conditions (pH 4-5 adjusted with sulfuric acid).

- The crude product is filtered, washed, and recrystallized from ethanol to yield the 5-methoxy-1,4-dihydropyrimidine derivative.

Step 2: Introduction of the Hydrazono Group at Position 4

- The 4-position carbonyl or keto group of the dihydropyrimidine is reacted with hydrazine hydrate to form the hydrazono derivative.

- This reaction is typically carried out by refluxing the dihydropyrimidine compound with hydrazine hydrate in ethanol or another suitable solvent.

- Microwave irradiation has been reported to enhance reaction efficiency and reduce time significantly.

- The hydrazino intermediate can be further tosylated or modified depending on the target derivative.

Representative Reaction Scheme

Catalysts and Conditions Optimization

- Acid Catalysts: Concentrated HCl, p-toluenesulfonic acid (p-TsOH), or sulfuric acid are commonly used to facilitate the Biginelli condensation.

- Microwave Irradiation: Use of microwave heating accelerates the hydrazine substitution step, reducing reaction time from hours to minutes and improving yield.

- Solvent-Free Conditions: Some protocols employ solvent-free conditions with solid acid catalysts to enhance green chemistry aspects, although these are more common for 1,4-dihydropyridines than specifically for hydrazono derivatives.

Characterization and Purification

- Products are commonly purified by recrystallization from ethanol.

- Characterization includes FT-IR, ^1H-NMR, ^13C-NMR, mass spectrometry, and elemental analysis to confirm the hydrazono substitution and methoxy group presence.

- Melting points and Rf values (thin-layer chromatography) are recorded for purity assessment.

Summary Table of Preparation Methods

Research Findings and Notes

- The hydrazono derivatives of dihydropyrimidines, including this compound, have shown promising biological activities such as antibacterial and cytotoxic effects, indicating the importance of efficient synthetic methods.

- Microwave-assisted synthesis is particularly advantageous for hydrazono derivatives, offering reduced reaction times and improved yields, which is valuable for medicinal chemistry applications.

- The classical Biginelli reaction remains the most reliable method for constructing the dihydropyrimidine core, with modifications to accommodate various substituents like methoxy groups.

Chemical Reactions Analysis

4-Hydrazono-5-methoxy-1,4-dihydropyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the hydrazone group to an amine group. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield 5-methoxy-1,4-dihydropyrimidine-4-one derivatives, while reduction can produce 4-amino-5-methoxy-1,4-dihydropyrimidine.

Scientific Research Applications

Anticancer Activity

- Mechanism of Action : Dihydropyrimidines, including 4-hydrazono derivatives, have shown promising anticancer properties through various mechanisms. They can inhibit specific kinases and modulate pathways involved in cell proliferation and apoptosis. For instance, certain 1,4-dihydropyrimidine derivatives have been reported to bind to allosteric sites of proteins involved in cancer progression, leading to apoptosis in cancer cells like melanoma and liver cancer .

-

Case Studies :

- In vitro Studies : A study demonstrated that compounds derived from the 1,4-dihydropyrimidine scaffold exhibited significant growth inhibition against a range of cancer cell lines, including HepG2 and A375. The compounds showed IC50 values comparable to established chemotherapeutics .

- Structure-Activity Relationship (SAR) : Modifications at specific positions on the dihydropyrimidine ring have been found to enhance anticancer activity. For example, substituents at the C4 position can significantly affect binding affinity and biological activity .

- Data Table: Anticancer Activity of Dihydropyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound I | HepG2 | 68.80 | SIRT1 activation |

| Compound II | A375 | 71.79 | RTK inhibition |

| CDHPM-10e | Various | 147.69 | Multifunctional receptor interaction |

Antibacterial Properties

- Targeting Dihydrofolate Reductase (DHFR) : The compound has also been studied for its antibacterial properties, particularly against Staphylococcus aureus. It acts as an uncompetitive inhibitor of DHFR, a critical enzyme in bacterial folate synthesis .

-

Case Studies :

- Inhibition Studies : Research has shown that the compound exhibits minimum inhibitory concentration (MIC) values ranging from 2 to 9 µg/mL against various strains of S. aureus, including methicillin-resistant strains (MRSA) .

- SAR Analysis : Modifications to the arene substituents significantly impact antibacterial potency. For example, capping a phenolic group with a methyl ether increased potency .

- Data Table: Antibacterial Activity of Dihydropyrimidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 4 | MRSA | 9 | DHFR inhibition |

| Compound 4a | MSSA | 4 | Enhanced binding due to structural modification |

Mechanism of Action

The mechanism of action of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The hydrazone group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. These interactions may lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of 4-hydrazono-5-methoxy-1,4-dihydropyrimidine can be contextualized by comparing it with other dihydropyrimidine derivatives. Key structural variations include substituents at the 2-, 4-, 5-, and 6-positions, which significantly impact bioactivity. Below is a detailed analysis:

4-Oxo-1,4-dihydropyrimidine Derivatives

Compounds such as 6-aryl-4-oxo-1,4-dihydropyrimidine-5-carbonitriles (e.g., 5c, 5h, 5p) feature a ketone group at the 4-position instead of hydrazone. These derivatives exhibit moderate to strong antibacterial activity against Gram-positive bacteria. For example:

- 5h (2-(4-Trifluoromethylbenzylthio)-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile) : Demonstrated potent inhibition of Enterococcus faecalis (MIC = 4 µg/mL), comparable to ciprofloxacin .

- 5p (6-(4-Methoxyphenyl)-4-oxo-2-propylthio-1,4-dihydropyrimidine-5-carbonitrile) : Showed enhanced activity due to the 4-methoxyphenyl group, suggesting that methoxy substituents improve target binding .

Calcium Channel-Blocking Dihydropyrimidines

Dihydropyrimidines with calcium channel-blocking activity, such as BK-VI and BK-VII , highlight the role of substituents in potency:

- BK-VI (5-Acyl-6-methyl-4-phenyl-2-S-ethyl-1,4-dihydropyrimidine) : IC₅₀ = 12.2 × 10⁻⁴ M on rat uterine smooth muscle .

- BK-VII (5-Acyl-6-methyl-4-(2,3-methylenedioxyphenyl)-2-S-benzyl-1,4-dihydropyrimidine) : Higher potency (IC₅₀ = 12.2 × 10⁻⁵ M) due to the methylenedioxy group, which enhances lipophilicity and receptor interaction .

Analgesic 2-Methylsulfanyl-1,4-dihydropyrimidines

Derivatives like IIh and IIl with methylsulfanyl (-SMe) groups at the 2-position showed significant analgesic activity in acetic acid-induced writhing tests. For example:

- IIh (Ethyl 4-(4-ethenylphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidine-5-carboxylate) : Achieved 78% pain inhibition at 50 mg/kg .

Key Difference: The hydrazone group in this compound may engage in different pharmacokinetic interactions compared to methylsulfanyl, affecting absorption and metabolism.

Hydrazone-Containing Pyrimidines

Compounds like 4-methoxybenzaldehyde (5-bromopyrimidin-2-yl) hydrazonemonohydrate (C₁₂H₁₁BrN₄O·H₂O) share the hydrazone motif but lack the dihydropyrimidine ring. These derivatives are noted for antimicrobial and anti-inflammatory activities .

Key Difference: The dihydropyrimidine core in this compound may enhance conformational flexibility, improving binding to enzymatic targets like lipoxygenases or kinases .

Structural and Pharmacological Comparison Table

Biological Activity

4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is a compound of interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The compound's potential mechanisms of action and relevant case studies are also discussed.

Chemical Structure and Properties

This compound is classified as a dihydropyrimidine derivative. Its structure includes a hydrazone functional group and a methoxy substituent, contributing to its biological activity.

1. Antimicrobial Activity

Numerous studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens.

- Minimum Inhibitory Concentration (MIC) : In vitro studies have shown that this compound has effective MIC values against both Gram-positive and Gram-negative bacteria. For example, it demonstrated an MIC of 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.30 | 0.60 |

| Pseudomonas aeruginosa | 0.40 | 0.80 |

2. Anticancer Activity

Research has highlighted the potential anticancer effects of this compound through various mechanisms.

- Cell Viability Assays : In studies involving cancer cell lines such as HeLa and MCF-7, the compound showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 μM .

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties.

- In Vivo Studies : Experimental models have demonstrated that treatment with this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 in mouse models of induced inflammation .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Modulation of Signaling Pathways : It may affect pathways such as MAPK/ERK signaling, which is crucial in regulating cell growth and differentiation .

Case Studies

Several case studies have documented the efficacy of this compound:

- Antimicrobial Efficacy : A study reported that the compound was effective against resistant strains of Staphylococcus aureus, demonstrating a reduction in biofilm formation by over 70% .

- Cancer Cell Studies : In another study, administration of the compound in combination with standard chemotherapy agents led to enhanced apoptosis in cancer cells compared to monotherapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine, and how can purity be ensured?

- Methodology : Solvent-free ball milling is an eco-friendly approach for synthesizing 1,4-dihydropyrimidine derivatives. This method avoids toxic solvents and uses planetary ball mills to achieve high yields (e.g., >90%) by grinding stoichiometric ratios of aldehydes, β-keto esters, and ammonia under controlled conditions . Purity can be validated via HPLC or NMR, with crystallization in ethanol/water mixtures to remove unreacted precursors.

Q. How can structural characterization of this compound be performed to confirm its tautomeric forms?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving tautomerism (e.g., hydrazone vs. azo forms). Computational geometry optimization using DFT (B3LYP/6-311+G**) complements experimental data by comparing bond lengths and angles with crystallographic results . IR and UV-Vis spectroscopy further validate electronic transitions associated with the hydrazone moiety.

Advanced Research Questions

Q. What computational models best predict the oxidation behavior of this compound?

- Methodology : Quantum chemical studies (DFT, MP2, or Hartree-Fock) with implicit solvent models (e.g., PCM) simulate one-electron transfer potentials (I1 and I2). DFT methods (e.g., ωB97X-D/cc-pVTZ) align closely with experimental oxidation potentials, especially when incorporating explicit water molecules to model hydrogen bonding . Contradictions in I1/I2 values arise from theory-level dependencies (e.g., HF overestimates I1 by ~0.3 V vs. DFT) .

Q. How do enantiomeric differences impact the compound's biological activity?

- Methodology : Chiral chromatography (e.g., Chiralpak IA column) separates enantiomers. Pharmacological assays (e.g., calcium channel blocking in rabbit aorta) reveal >1000-fold activity differences between (R)- and (S)-enantiomers, linked to steric clashes in receptor binding pockets. Molecular docking (MOE or AutoDock Vina) identifies key interactions, such as hydrogen bonding between the enamino ester and dihydropyridine receptors .

Q. What strategies resolve contradictions in oxidation potential data under varying experimental conditions?

- Methodology : Standardize redox measurements using a Ag/AgCl reference electrode in aprotic solvents (e.g., acetonitrile). Control environmental factors (O2, humidity) to minimize side reactions. Compare cyclic voltammetry (CV) data with computational predictions (DFT-PCM) to isolate solvent effects. For example, I1 varies by 0.15 V between vacuum and aqueous PCM models .

Q. How can substituents at the N3 or C5 positions enhance pharmacological efficacy?

- Methodology : Structure-activity relationship (SAR) studies show that bulky N3 carbamates (e.g., 1-(phenylmethyl)-4-piperidinyl) improve vasorelaxant potency by reducing metabolic degradation. C5 ester groups (e.g., isopropyl) optimize lipophilicity (logP ~3.5) for membrane permeability. In vitro assays (e.g., IC50 in nM range) and pharmacokinetic profiling (t1/2 >12 hrs) validate long-acting antihypertensive effects .

Q. What molecular docking protocols predict binding affinities for novel targets (e.g., kinases or LOX enzymes)?

- Methodology : Use LeadIT 2.1.2 or MOE with flexible ligand docking. Prepare the protein (e.g., PDB:3V99 for lipoxygenase) by removing water molecules and adding hydrogens. Define the binding site using a reference ligand (e.g., arachidonic acid). Docking scores (ΔG < -8 kcal/mol) correlate with inhibitory activity in enzyme assays (R² >0.85) .

Key Challenges & Recommendations

- Contradictions in Redox Data : Cross-validate computational models (DFT vs. MP2) with experimental CV under identical conditions.

- Synthesis Scalability : Optimize ball milling parameters (e.g., frequency, grinding media size) for gram-scale production .

- Enantiomer Purity : Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis to minimize racemization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.